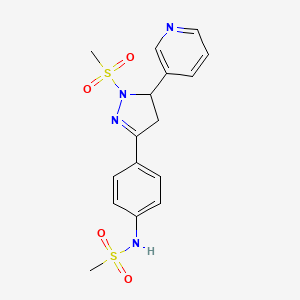
N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its unique structure and wide array of applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction process involving the initial preparation of intermediate compounds. The primary synthetic route generally includes the use of methylsulfonyl chloride reacting with a 3-pyridyl-substituted pyrazole under controlled conditions to form the core structure, followed by further derivatization with phenylmethanesulfonamide.
Industrial Production Methods: On an industrial scale, the production of N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide might involve continuous flow synthesis techniques to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to ensure high-efficiency production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve common oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Common reagents include methylsulfonyl chloride for sulfonamide formation and pyridine derivatives for the pyrazole moiety. Typical conditions involve mild temperatures and inert atmosphere conditions to prevent unwanted side reactions.
Major Products: Major products from these reactions include a range of substituted pyrazoles and pyridines, which serve as valuable intermediates in further synthetic applications.
Applications De Recherche Scientifique
This compound finds extensive use in scientific research, particularly in medicinal chemistry for developing new pharmaceuticals. Its potential biological activity makes it a candidate for anti-inflammatory, anticancer, and antimicrobial agents. In the field of chemistry, it is utilized in the synthesis of complex organic molecules, while in industry, it is employed as a building block for various specialty chemicals.
Mécanisme D'action
The mechanism by which N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects typically involves interactions with specific molecular targets. These may include enzymes or receptors that play key roles in biological pathways. The sulfonamide group is often crucial in binding to these targets, modulating their activity and leading to the compound's desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Comparable compounds include other sulfonamides and pyrazole derivatives. Examples include 1-(methylsulfonyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazole and N-phenylmethanesulfonamide.
Highlighting Uniqueness: What sets N-(4-(1-(methylsulfonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable for developing novel therapeutic agents and specialized industrial chemicals.
Propriétés
IUPAC Name |
N-[4-(2-methylsulfonyl-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-25(21,22)19-14-7-5-12(6-8-14)15-10-16(13-4-3-9-17-11-13)20(18-15)26(2,23)24/h3-9,11,16,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXLOXZHVYYROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CN=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
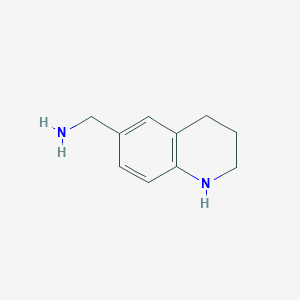
![N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2614524.png)
![1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2614525.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide](/img/structure/B2614526.png)
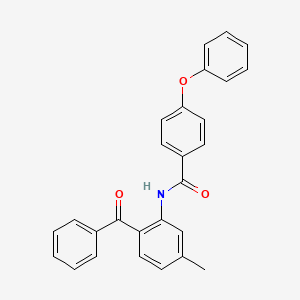
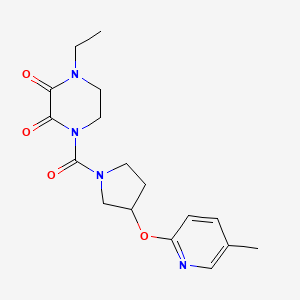
![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2614530.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2614531.png)
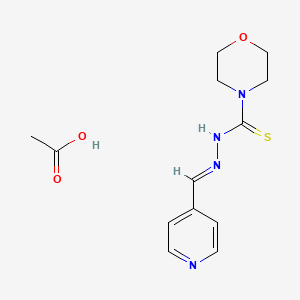
![3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole](/img/structure/B2614536.png)
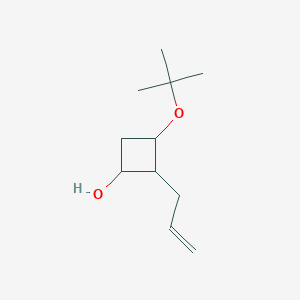
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2614540.png)
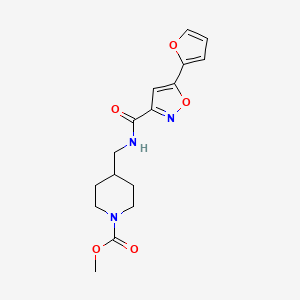
![4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2614544.png)
